Trimethyl(1-methylpropoxy)silane
Overview
Description
Trimethyl(1-methylpropoxy)silane is an organosilicon compound that belongs to the class of alkoxy silanes. These compounds are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial applications. This compound is particularly notable for its use as a coupling agent, adhesion promoter, and surface modifier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1-methylpropoxy)silane typically involves the reaction of trimethylchlorosilane with sec-butyl alcohol under controlled conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{sec-C}_4\text{H}_9\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOC}_4\text{H}_9\text{ + HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1-methylpropoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and sec-butyl alcohol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The alkoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and sec-butyl alcohol.
Condensation: Siloxane polymers.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyl(1-methylpropoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Acts as an adhesion promoter in coatings, sealants, and adhesives.
Mechanism of Action
The mechanism of action of Trimethyl(1-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the alkoxy group to form silanols, which can then condense with hydroxyl groups on the substrate surface. This results in the formation of strong siloxane bonds, enhancing the adhesion and durability of the material .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxysilane
- Triethoxysilane
- Phenyltrimethoxysilane
Comparison
Trimethyl(1-methylpropoxy)silane is unique due to its sec-butoxy group, which provides distinct steric and electronic properties compared to other alkoxy silanes. This makes it particularly effective in applications requiring enhanced adhesion and hydrophobicity.
Properties
IUPAC Name |
butan-2-yloxy(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVKWWQBIVSLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347456 | |
Record name | sec-Butoxy(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-66-7 | |
Record name | sec-Butoxy(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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